Cas no 15978-08-2 (D-Fructose,1-(dihydrogen phosphate))

D-Fructose,1-(dihydrogen phosphate) structure
15978-08-2 structure
Nome del prodotto:D-Fructose,1-(dihydrogen phosphate)
Numero CAS:15978-08-2
MF:C6H13O9P
MW:260.13582
CID:184982
PubChem ID:65246

D-Fructose,1-(dihydrogen phosphate) Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Fructose,1-(dihydrogen phosphate)
    • [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo-hexoxy]phosphonic acid
    • D-arabino-3,4,5,6-Tetrahydroxy-1-phosphonooxy-hexan-2-on
    • D-Fructose 1-phosphoric acid
    • D-Fructose-1-phosphat
    • D-Fructose-1-phosphate
    • FRU1P
    • Fructose 1-phosphate
    • fructose-1-P
    • fructose-6-phosphate
    • O1-phosphono-D-fructose
    • fructose-1-phosphate
    • Q982755
    • CHEBI:18105
    • Fructose, 1-(dihydrogen phosphate)
    • DTXSID20891553
    • keto-D-fructose 1-phosphate
    • beta-D-fructose-1-P
    • UNII-J82727ADC8
    • W-203611
    • (3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-oxohexyl dihydrogen phosphate
    • Fructose, 1-(dihydrogen phosphate), D- (8CI)
    • beta-D-fructose-1-phosphate
    • D-Fructose, 1-(dihydrogen phosphate) (9CI)
    • NS00014573
    • D-fructose 1-(dihydrogen phosphate)
    • SCHEMBL24438
    • [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]dihydrogenphosphate
    • D-Fructose-1-phosphate disodium salt
    • 1-O-phosphono-D-fructose
    • D-Fructose, 1-(dihydrogen phosphate)
    • EINECS 240-113-4
    • [(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate
    • Fructose-1-monophosphate
    • starbld0000811
    • D-Fructose 1-phosphate
    • 15978-08-2
    • J82727ADC8
    • Inchi: InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5-,6-/m1/s1
    • Chiave InChI: ZKLLSNQJRLJIGT-UYFOZJQFSA-N
    • Sorrisi: OC[C@H]([C@H]([C@@H](C(COP(=O)(O)O)=O)O)O)O

Proprietà calcolate

  • Massa esatta: 260.03000
  • Massa monoisotopica: 260.02971899g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 7
  • Complessità: 273
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 165Ų
  • XLogP3: -4.3

Proprietà sperimentali

  • PSA: 166.72000
  • LogP: -3.10280
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.